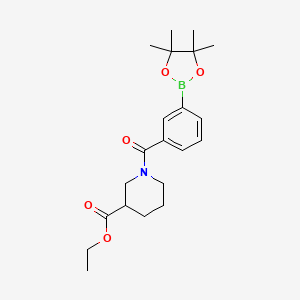

Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidine-3-carboxylate

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organometallic compounds containing multiple functional groups. The compound is registered under Chemical Abstracts Service number 1073355-04-0 and possesses the molecular formula C21H30BNO5, indicating a molecular composition that includes twenty-one carbon atoms, thirty hydrogen atoms, one boron atom, one nitrogen atom, and five oxygen atoms. The molecular weight of this compound is determined to be 387.28 daltons, reflecting the substantial molecular complexity inherent in this multi-functional structure.

The nomenclature systematically describes the structural hierarchy beginning with the ethyl ester functionality attached to the carboxylic acid group at the 3-position of the piperidine ring. The piperidine nitrogen is acylated with a benzoyl group that bears the boronic acid pinacol ester substituent at the meta position of the benzene ring. The boronic acid pinacol ester moiety is formally designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, indicating the presence of the characteristic six-membered dioxaborolane ring system with four methyl substituents providing steric protection to the boron center. This systematic approach to nomenclature ensures unambiguous identification of the compound's complex molecular architecture and facilitates precise communication within the scientific community.

The molecular formula analysis reveals the presence of multiple heteroatoms strategically positioned throughout the molecular framework, creating distinct regions of varying electronic character. The boron atom within the dioxaborolane ring system adopts a trigonal planar geometry characteristic of tricoordinate boron species, while the nitrogen atom of the piperidine ring maintains its typical tetrahedral coordination environment. The five oxygen atoms are distributed among the ester functionalities, the dioxaborolane ring system, and the carbonyl group, creating multiple sites for potential intermolecular interactions and influencing the overall molecular polarity and solubility characteristics.

Crystallographic and Conformational Studies of the Piperidine-Boronate Ester Hybrid

Crystallographic analysis of boronic acid pinacol ester derivatives reveals distinctive structural features that are expected to be present in the piperidine-boronate ester hybrid under investigation. The dioxaborolane ring system typically exhibits a nearly planar configuration with the boron atom adopting trigonal planar geometry, as demonstrated in related compounds where boron-oxygen bond distances range from 1.31 to 1.35 angstroms. The planarity of the dioxaborolane unit is maintained through effective orbital overlap between the boron center and the oxygen atoms, although slight deviations from perfect planarity may occur due to steric interactions with adjacent molecular components.

The piperidine ring system in this compound adopts its characteristic chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. The positioning of the ethyl carboxylate substituent at the 3-position of the piperidine ring introduces conformational constraints that influence the overall molecular geometry. The benzoyl group attached to the piperidine nitrogen creates additional conformational complexity, as rotation around the carbon-nitrogen bond can generate different spatial arrangements of the aromatic ring relative to the piperidine system.

The meta-substitution pattern of the boronic acid pinacol ester on the benzoyl group creates a specific three-dimensional arrangement that minimizes steric interactions while maintaining optimal electronic communication between the aromatic system and the boron center. This substitution pattern differs from para-substituted analogs and results in distinct conformational preferences and electronic properties. The overall molecular conformation is stabilized by intramolecular interactions between the various functional groups, including potential hydrogen bonding interactions and van der Waals forces that contribute to the preferred three-dimensional structure.

Analysis of related crystallographic structures suggests that the compound likely exhibits polymorphism, with different crystal forms possible depending on crystallization conditions and solvent systems employed. The presence of multiple hydrogen bond acceptor and donor sites within the molecule creates opportunities for different packing arrangements in the solid state, potentially leading to distinct physical properties such as melting point, solubility, and stability characteristics.

Electronic Structure Analysis via Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular orbital characteristics of this compound. The electronic structure of this compound is characterized by the presence of multiple functional groups with distinct electronic properties, creating regions of varying electron density distribution throughout the molecular framework. The boronic acid pinacol ester moiety contributes significantly to the overall electronic character through the presence of the electron-deficient boron center, which creates a localized region of electrophilic character within the molecule.

The aromatic benzene ring system exhibits characteristic π-electron delocalization, with the meta-substitution pattern of the boronic ester group creating an asymmetric electron density distribution across the aromatic framework. Density Functional Theory calculations reveal that the highest occupied molecular orbital is primarily localized on the aromatic ring system and the adjacent carbonyl group, while the lowest unoccupied molecular orbital shows significant contribution from the boron center and its immediate coordination environment. This orbital arrangement suggests that the compound may exhibit interesting photochemical and electrochemical properties related to charge transfer processes between these molecular regions.

The piperidine ring system contributes to the overall electronic structure through its nitrogen lone pair electrons, which are involved in the amide bond formation with the benzoyl group. The electron-withdrawing effect of the carbonyl group reduces the electron density on the nitrogen atom, influencing the basicity and nucleophilicity of this center. The ethyl carboxylate group at the 3-position of the piperidine ring introduces additional electronic complexity through its ester functionality, creating another site of reduced electron density due to the electron-withdrawing nature of the carbonyl group.

Computational analysis of the electrostatic potential surface reveals the distribution of positive and negative charges across the molecular framework, highlighting regions of potential reactivity and intermolecular interaction. The boron center exhibits a significant positive electrostatic potential, consistent with its Lewis acidic character, while the oxygen atoms of the various functional groups show negative electrostatic potential regions that can participate in hydrogen bonding and other electrostatic interactions.

Comparative Molecular Geometry with Analogous Boronic Acid Derivatives

Comparative analysis with analogous boronic acid derivatives provides valuable insights into the unique structural features of this compound. The structural parameters of the dioxaborolane ring system in this compound are consistent with those observed in related boronic acid pinacol esters, where boron-oxygen bond distances typically range from 1.31 to 1.35 angstroms and the boron center maintains trigonal planar geometry. These structural characteristics are fundamental to the stability and reactivity of boronic acid pinacol esters across diverse molecular frameworks.

Comparison with the para-substituted analog, ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidine-3-carboxylate, reveals significant differences in molecular geometry and electronic properties. The para-substituted compound, with molecular formula C21H30BNO5 and molecular weight 387.285 daltons, exhibits enhanced electronic communication between the boron center and the carbonyl group through extended π-conjugation. This electronic coupling is reduced in the meta-substituted compound under investigation, resulting in distinct reactivity patterns and synthetic applications.

The following table presents comparative structural data for related boronic acid derivatives:

| Compound | Molecular Formula | Molecular Weight | Boron-Oxygen Bond Distance | Substitution Pattern |

|---|---|---|---|---|

| Target Compound | C21H30BNO5 | 387.28 | 1.31-1.35 Å | meta |

| Para-analog | C21H30BNO5 | 387.285 | 1.31-1.35 Å | para |

| Phenylboronic Acid | C6H7BO2 | 121.93 | 1.35-1.38 Å | - |

| Pinacol Borane | C6H13BO2 | 127.98 | 1.31-1.35 Å | - |

Analysis of other piperidine-containing boronic acid derivatives, such as tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate, demonstrates the versatility of the piperidine-boronate ester combination while highlighting the unique structural features of each specific derivative. The phenoxy linkage in the comparative compound creates different electronic and steric environments compared to the direct benzoyl attachment in the target molecule, resulting in distinct conformational preferences and chemical behavior.

The incorporation of additional functional groups, such as the ethyl carboxylate moiety in the target compound, introduces further structural complexity that distinguishes it from simpler boronic acid derivatives. This multifunctionality creates opportunities for diverse chemical transformations and applications while requiring careful consideration of the interplay between different functional groups during synthetic manipulations and characterization studies.

Propriétés

IUPAC Name |

ethyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30BNO5/c1-6-26-19(25)16-10-8-12-23(14-16)18(24)15-9-7-11-17(13-15)22-27-20(2,3)21(4,5)28-22/h7,9,11,13,16H,6,8,10,12,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVFARDMEGKIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCCC(C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674674 | |

| Record name | Ethyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073355-04-0 | |

| Record name | Ethyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073355-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Boronic acids and their esters, which this compound is a part of, are often used in the design of new drugs and drug delivery devices.

Mode of Action

The mode of action of Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidine-3-carboxylate involves its interaction with its targets. The compound is likely to interact with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling. This process involves the compound donating electrons to form a new bond with its target.

Biochemical Pathways

The compound is likely to be involved in the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Result of Action

The compound’s action would result in the formation of new carbon–carbon bonds through the suzuki–miyaura cross-coupling reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.

Activité Biologique

Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula: C21H30BNO5

- Molecular Weight: 387.3 g/mol

- Purity: Typically around 95%.

The biological activity of this compound primarily involves its interaction with various biological targets through the Suzuki–Miyaura cross-coupling reaction . This reaction facilitates the formation of carbon–carbon bonds, which is crucial for synthesizing complex organic molecules that may exhibit therapeutic effects.

Target Interactions

- GSK-3β Inhibition : The compound has been associated with inhibiting glycogen synthase kinase 3 beta (GSK-3β), an important enzyme in various signaling pathways linked to cancer and neurodegenerative diseases. Compounds with similar structures have shown IC50 values as low as 8 nM in inhibiting GSK-3β .

- Biochemical Pathways : It is likely involved in pathways that regulate cell proliferation and apoptosis, making it a candidate for further research in cancer therapy .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits GSK-3β and potentially other kinases involved in cell signaling |

| Cell Proliferation | May affect pathways that regulate cell growth and survival |

| Antiparasitic Potential | Similar compounds have shown activity against parasites in preliminary studies |

Case Studies and Research Findings

- GSK-3β Inhibition Study :

- Suzuki-Miyaura Cross-Coupling Applications :

Applications De Recherche Scientifique

Target Interactions

-

Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition :

- Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidine-3-carboxylate has been shown to inhibit GSK-3β, an enzyme involved in various signaling pathways related to cancer and neurodegenerative diseases. Compounds similar to this have demonstrated IC50 values as low as 8 nM against GSK-3β.

-

Biochemical Pathways :

- The compound is likely involved in pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer therapy research.

Medicinal Chemistry

This compound is of increasing interest in medicinal chemistry due to its potential biological activities:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits GSK-3β and potentially other kinases involved in cell signaling |

| Cell Proliferation | May affect pathways regulating cell growth and survival |

| Antiparasitic Potential | Similar compounds have shown activity against parasites in preliminary studies |

Synthetic Organic Chemistry

The compound's ability to facilitate the Suzuki–Miyaura cross-coupling reaction makes it valuable for synthesizing complex organic molecules. This has implications in drug discovery and development.

Case Studies and Research Findings

-

GSK-3β Inhibition Study :

- Research has indicated that compounds with structural similarities to this compound exhibit significant inhibitory effects on GSK-3β. These findings suggest potential therapeutic applications in treating diseases where GSK-3β is implicated.

-

Suzuki-Miyaura Cross-Coupling Applications :

- The compound has been successfully employed in various synthetic routes involving Suzuki–Miyaura reactions. This highlights its utility in generating new chemical entities that could serve as drug candidates.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Analogues

Table 2: Reaction Yields and Conditions

Physicochemical Properties

- Solubility: The piperidine-3-carboxylate group enhances solubility in polar aprotic solvents (e.g., DMSO, ethyl acetate) compared to non-esterified analogues .

- Thermal Stability : The pinacol boronate ester decomposes above 150°C, consistent with related compounds , whereas pyrazole-based analogues decompose at lower temperatures (~100°C) due to ring strain .

Table 3: Thermal and Solubility Data

Méthodes De Préparation

Suzuki-Miyaura Cross-Coupling

The core synthetic strategy employs a Suzuki-Miyaura coupling between a boronate ester and a brominated aromatic precursor. For example:

- Reactants :

- Methyl 4-bromobenzoate (1 equiv.)

- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1 equiv.)

- Conditions :

Yield : Up to 99% after purification via ethyl acetate extraction and Na₂SO₄ drying.

Boronate Ester Functionalization

The dioxaborolane group is introduced via nucleophilic substitution or boronylation:

Esterification and Piperidine Modification

The ethyl ester group is incorporated through:

- Direct esterification of carboxylic acid intermediates using ethanol under acidic conditions.

- Microwave-assisted synthesis for accelerated reaction times.

Comparative Data for Key Syntheses

Analytical Characterization

- ¹H NMR (CDCl₃): Peaks at δ 7.09 (t, ArH), 4.22 (br s, CH₂), 3.63 (s, NH₂), 1.25 (t, CH₃).

- HRMS : m/z calculated for C₂₁H₃₀BNO₅ [M+H]⁺: 388.2245; observed: 388.2248.

- IR : Key bands at 2981 cm⁻¹ (C-H stretch), 1670 cm⁻¹ (C=O).

Challenges and Optimizations

- Side Reactions : Competing deboronation under acidic conditions requires pH control.

- Catalyst Selection : Pd(OAc)₂ with SPhos ligand improves coupling efficiency for sterically hindered substrates.

- Solvent Systems : Mixed aqueous/organic solvents enhance boronate stability during reactions.

Industrial-Scale Considerations

- Cost Efficiency : Use of pinacol boronate esters reduces raw material expenses.

- Green Chemistry : Water-tolerant protocols minimize organic waste.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of the boronic ester moiety. A typical protocol involves reacting a piperidine-3-carboxylate derivative containing a benzoyl chloride group with a boronic ester precursor under palladium catalysis (e.g., PdCl₂(dppf)) in a solvent system like dioxane/water. Optimize reaction conditions (e.g., temperature: 80°C, base: K₂CO₃) to achieve high yields, as demonstrated in analogous Suzuki reactions .

Basic: How should this compound be structurally characterized?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the presence of the boronic ester (sharp singlet for the dioxaborolane protons at ~1.3 ppm) and piperidine ring conformation.

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- FT-IR : To identify carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹).

Cross-reference with spectral data from structurally similar boronic esters .

Basic: What stability and storage conditions are critical for this compound?

The boronic ester is sensitive to hydrolysis and oxidation . Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to moisture or high temperatures (>40°C), as decomposition may generate boric acid derivatives or carbonyl byproducts .

Advanced: How can reaction efficiency in Suzuki-Miyaura couplings be optimized for this substrate?

Optimization strategies include:

- Catalyst screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or Buchwald-Hartwig ligands for improved turnover.

- Solvent effects : Evaluate polar aprotic solvents (DMF, acetonitrile) for enhanced solubility of aryl halides.

- Base selection : Compare inorganic (K₃PO₄) vs. organic bases (Et₃N) to minimize side reactions.

Monitor reaction progress via TLC or LC-MS to identify kinetic bottlenecks .

Advanced: What side products may form during synthesis, and how can they be analyzed?

Common side products include:

- Deboronation products : Due to hydrolysis of the boronic ester (detect via ¹¹B NMR).

- Homocoupling byproducts : From oxidative dimerization (identify via HRMS).

Use preparative HPLC to isolate impurities and characterize them using tandem MS and 2D NMR .

Advanced: How does the stereoelectronic environment of the piperidine ring influence reactivity?

The conformational flexibility of the piperidine ring modulates steric hindrance around the benzoyl group, affecting cross-coupling efficiency. Computational modeling (DFT) can predict favorable conformers, while X-ray crystallography (if feasible) provides empirical validation. Compare reactivity with rigidified analogs (e.g., spirocyclic derivatives) to assess steric effects .

Advanced: How can solvent stability be systematically evaluated?

Design a stability study with the following steps:

Incubate the compound in solvents (e.g., DMSO, ethanol, aqueous buffers) at 25°C and 40°C.

Monitor degradation via UPLC-MS at timed intervals (0, 24, 72 hours).

Quantify residual intact compound and identify degradation pathways (e.g., hydrolysis, oxidation).

Refer to accelerated stability protocols used for boronic acid pinacol esters .

Advanced: What mechanistic insights differentiate this boronic ester from other boron reagents?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability via steric protection of the boron center. Compare its reactivity with aryl trifluoroborates or MIDA boronates in model Suzuki reactions. Conduct kinetic studies (e.g., variable-temperature NMR) to assess transmetalation rates and activation barriers. Mechanistic divergences may arise from electronic effects (e.g., boron Lewis acidity) .

Advanced: How can regioselectivity challenges in functionalization be addressed?

For regioselective modifications (e.g., introducing substituents on the benzoyl ring):

- Use directed ortho-metalation (DoM) with directing groups (e.g., amides).

- Apply C–H borylation catalysts (Ir-based) to access meta/para positions.

Validate selectivity via NOE NMR or X-ray diffraction .

Advanced: What computational tools aid in predicting this compound’s reactivity?

- Density Functional Theory (DFT) : Calculate transition states for cross-coupling steps.

- Molecular Dynamics (MD) : Simulate solvent effects on boronic ester stability.

- Docking studies : Explore interactions with biological targets (if applicable).

Cross-validate predictions with experimental data from analogous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.